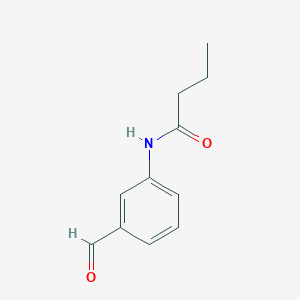

N-(3-Formylphenyl)butanamide

Description

N-(3-Formylphenyl)butanamide, referred to as 4-(3-formylphenyl)-N-(quinolin-8-yl)butanamide (3t) in the literature, is a synthetic amide derivative characterized by a butanamide backbone substituted with a 3-formylphenyl group and a quinolin-8-yl moiety. Its molecular formula is C₂₁H₁₈N₂O₂, with a molar mass of 330.39 g/mol. The compound is synthesized via a palladium-catalyzed coupling reaction using 3-formylphenylboronic acid under anhydrous conditions, yielding a pale white solid with 75% purity after purification by preparative thin-layer chromatography (TLC) .

Key structural features include:

- Formyl group (-CHO) at the meta position of the phenyl ring, enhancing electrophilicity.

- Quinolin-8-yl group, which may contribute to π-π stacking interactions in biological or polymeric systems.

- Amide linkage, providing hydrogen-bonding capability and structural rigidity.

The compound’s structure is confirmed by nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry .

Properties

Molecular Formula |

C11H13NO2 |

|---|---|

Molecular Weight |

191.23 g/mol |

IUPAC Name |

N-(3-formylphenyl)butanamide |

InChI |

InChI=1S/C11H13NO2/c1-2-4-11(14)12-10-6-3-5-9(7-10)8-13/h3,5-8H,2,4H2,1H3,(H,12,14) |

InChI Key |

JDSHUTNQGKLEOX-UHFFFAOYSA-N |

Canonical SMILES |

CCCC(=O)NC1=CC=CC(=C1)C=O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-Formylphenyl)butanamide typically involves the reaction of 3-formylbenzoic acid with butanamide under specific conditions. One common method is the condensation reaction, where the carboxylic acid group of 3-formylbenzoic acid reacts with the amine group of butanamide, forming an amide bond. This reaction is often catalyzed by a dehydrating agent such as thionyl chloride or dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using similar condensation reactions. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of high-purity starting materials and stringent reaction conditions would be essential to achieve the desired product quality.

Chemical Reactions Analysis

Types of Reactions

N-(3-Formylphenyl)butanamide can undergo various chemical reactions, including:

Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Reduction: The formyl group can be reduced to a hydroxyl group using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions, where substituents such as halogens or nitro groups can be introduced using appropriate reagents.

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO4) in an alkaline medium.

Reduction: Sodium borohydride (NaBH4) in methanol or lithium aluminum hydride (LiAlH4) in ether.

Substitution: Halogenation using bromine (Br2) in the presence of a catalyst like iron (Fe).

Major Products Formed

Oxidation: 3-Formylbenzoic acid.

Reduction: 3-Hydroxyphenylbutanamide.

Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

N-(3-Formylphenyl)butanamide has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Studied for its potential biological activity and interactions with biomolecules.

Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(3-Formylphenyl)butanamide involves its interaction with specific molecular targets and pathways. The formyl group can participate in hydrogen bonding and other interactions with biological molecules, potentially affecting their function. The phenyl ring can also interact with hydrophobic regions of proteins and other biomolecules, influencing their activity.

Comparison with Similar Compounds

Key Differences and Trends

Substituent Effects on Yield and Stability: The trifluoromethyl (-CF₃) group in 3r achieves the highest yield (95%), likely due to enhanced stability and reduced steric bulk compared to 3t and 3s .

Physico-Chemical Properties: N-(3-Methylphenyl)-2-phenylbutanamide () has a lower molar mass (253.34 g/mol) and lacks the quinoline moiety, resulting in distinct solubility and crystallinity compared to 3t .

Comparative Reactivity

- Electrophilicity : The formyl group in 3t is more reactive toward nucleophiles than the acetyl group in 3s , making 3t a better candidate for derivatization .

- Thermal Stability : Trifluoromethyl-substituted analogs (3r ) exhibit higher thermal stability due to the strong C-F bond, whereas 3t may degrade under harsh conditions .

Biological Activity

N-(3-Formylphenyl)butanamide, a compound of interest in medicinal chemistry, has been studied for its potential biological activities. This article provides a comprehensive overview of its biological properties, including antimicrobial, anticancer, and other pharmacological effects based on diverse research findings.

Chemical Structure and Properties

This compound is characterized by the presence of a formyl group attached to a phenyl ring and an amide functional group. Its chemical structure can be represented as follows:

This structure suggests potential interactions with various biological targets due to the presence of both polar and non-polar regions.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. A study conducted on related compounds demonstrated their effectiveness against several bacterial strains, including:

- Gram-positive bacteria : Staphylococcus aureus

- Gram-negative bacteria : Escherichia coli, Pseudomonas aeruginosa

- Fungi : Aspergillus niger

The minimum inhibitory concentration (MIC) values were determined using the micro-broth dilution method, showing promising results comparable to standard antibiotics .

| Microorganism | MIC (µg/mL) | Standard Drug |

|---|---|---|

| Staphylococcus aureus | 32 | Penicillin |

| Escherichia coli | 64 | Ampicillin |

| Pseudomonas aeruginosa | 128 | Ciprofloxacin |

| Aspergillus niger | 16 | Amphotericin B |

Anticancer Activity

The anticancer potential of this compound has been explored through various in vitro studies. Similar compounds have shown cytotoxic effects against different cancer cell lines. For instance, derivatives of related compounds have been tested against human tumor cell lines, revealing selective cytotoxicity without affecting normal cells .

Case Studies

- Study on Cytotoxicity : A study evaluated the cytotoxic effects of several derivatives on four human tumor cell lines (e.g., HeLa, MCF-7). The results indicated that certain derivatives exhibited IC50 values in the low micromolar range, suggesting significant anticancer activity .

- Mechanism of Action : The mechanism by which these compounds exert their effects may involve the induction of apoptosis and inhibition of cell proliferation, although specific pathways for this compound require further investigation.

Other Biological Activities

In addition to antimicrobial and anticancer properties, this compound has been reported to possess:

- Urease Inhibition : Compounds with similar structures have shown urease inhibitory activity, which is crucial in treating Helicobacter pylori infections .

- Anti-inflammatory Effects : Preliminary studies suggest potential anti-inflammatory properties that could be beneficial in treating inflammatory diseases.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.